Acrylic acid, 2-norbornyl ester

Polymer chemistry Thermal analysis High-Tg coatings

Acrylic acid, 2-norbornyl ester (CAS 10027-06-2), systematically named bicyclo[2.2.1]hept-2-yl prop-2-enoate, is a monofunctional acrylate monomer featuring a rigid norbornyl bicyclo[2.2.1]heptane cage bonded via an ester linkage to a polymerizable acrylic group. With a molecular weight of 166.22 g/mol, density of 1.05 g/cm³, boiling point of 219.3°C, and refractive index of 1.495, this colorless to pale yellow liquid monomer participates in both radical and ionic polymerization.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 10027-06-2
Cat. No. B160366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrylic acid, 2-norbornyl ester
CAS10027-06-2
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC=CC(=O)OC1CC2CCC1C2
InChIInChI=1S/C10H14O2/c1-2-10(11)12-9-6-7-3-4-8(9)5-7/h2,7-9H,1,3-6H2
InChIKeyIQYMRQZTDOLQHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acrylic Acid, 2-Norbornyl Ester (CAS 10027-06-2): Procurement-Grade Overview of a Bicyclic Acrylate Monomer


Acrylic acid, 2-norbornyl ester (CAS 10027-06-2), systematically named bicyclo[2.2.1]hept-2-yl prop-2-enoate, is a monofunctional acrylate monomer featuring a rigid norbornyl bicyclo[2.2.1]heptane cage bonded via an ester linkage to a polymerizable acrylic group . With a molecular weight of 166.22 g/mol, density of 1.05 g/cm³, boiling point of 219.3°C, and refractive index of 1.495, this colorless to pale yellow liquid monomer participates in both radical and ionic polymerization . The norbornyl moiety imparts steric bulk and conformational rigidity absent in linear or simply branched alkyl acrylates, directly translating into elevated polymer glass transition temperatures (Tg) and enhanced thermal stability in the resulting homopolymers and copolymers [1]. It is employed as a specialty monomer in high-performance coatings, advanced photoresists for semiconductor lithography, optical resins, and heat-stabilized vinyl chloride copolymers [1][2].

Why Acrylic Acid, 2-Norbornyl Ester Cannot Be Replaced by Isobornyl Acrylate or Other Bicyclic Acrylate Monomers


The bicyclic norbornyl cage of acrylic acid, 2-norbornyl ester (C10H14O2, MW 166.22) is structurally distinct from that of isobornyl acrylate (IBOA, C13H20O2, MW 208.30), which carries three additional methyl substituents on the bicyclo[2.2.1]heptane framework . These methyl groups alter steric hindrance, copolymerization reactivity ratios, polymer free volume, and ultimately the glass transition temperature of the resulting homopolymer — IBOA homopolymer Tg ranges from 90 to 100°C, whereas norbornyl (meth)acrylate polymers achieve a Tg of 100–130°C (desirably 120–130°C), a differential of approximately 20–40°C [1]. Norbornyl methacrylate (C11H16O2) introduces a methyl group on the α-carbon of the acrylic moiety, substantially slowing radical propagation kinetics and producing a different copolymer composition drift compared to the acrylate ester [2]. Simple alkyl acrylates such as isobutyl acrylate (Tg of homopolymer approximately −40°C) lack the rigid cage entirely, producing flexible, low-Tg materials unsuitable for applications demanding dimensional stability at elevated temperatures [2]. These differences in thermal, kinetic, and structural properties mean that direct interchange of in-class bicyclic acrylate monomers without reformulation will yield polymers with quantitatively different Tg, thermal stability, optical transparency, and mechanical performance.

Acrylic Acid, 2-Norbornyl Ester (10027-06-2): Quantitative Differential Evidence for Scientific Procurement Decisions


Homopolymer Glass Transition Temperature: 20–40°C Higher Tg Than Isobornyl Acrylate

Polymers produced from norbornyl (meth)acrylate monomers exhibit a glass transition temperature (Tg) desirably in the range of 100–130°C, with the more preferred range being 120–130°C, as disclosed in the heavy-hydrogenated norbornyl (meth)acrylate patent [1]. In contrast, the homopolymer of isobornyl acrylate (IBOA), the most commercially prevalent bicyclic acrylate comparator, consistently exhibits a Tg of 90–100°C across multiple supplier technical datasheets . This represents a Tg elevation of approximately 20–40°C for the norbornyl acrylate-based polymer system relative to the IBOA benchmark. The absence of three methyl substituents on the norbornyl cage (present in IBOA) reduces pendant-group free volume and allows denser chain packing, directly contributing to the higher thermal transition temperature [2].

Polymer chemistry Thermal analysis High-Tg coatings

Vinyl Chloride Copolymerization: Demonstrated Heat and Light Stability Improvement Over Unmodified PVC

US Patent 3,255,165A provides direct experimental evidence that copolymers of vinyl chloride with bicyclo[2.2.1]hept-2-yl acrylate (1 to ~30 weight percent) exhibit improved heat and light stability compared to unmodified poly(vinyl chloride) homopolymer, while maintaining a comparable heat distortion temperature [1]. The patent explicitly states that such copolymers are rendered nonflammable and that the copolymers containing at least approximately 50 weight percent of the norbornyl acrylate comonomer possess excellent clarity [1]. The copolymerization rate of the norbornyl acrylate exceeds that of vinyl chloride, necessitating controlled comonomer feeding to maintain compositional uniformity and maximize stability benefits; non-uniform copolymers exhibit poorer stability than uniform copolymers of equivalent overall composition [1]. This is a direct, within-study comparison establishing that the norbornyl acrylate comonomer confers specific performance advantages not achievable with PVC homopolymer alone.

Polymer stabilization Vinyl chloride copolymers Thermal degradation

ArF Photoresist Resolution: 0.12 μm Line/Space Patterning at 16.3 mJ/cm² Using Norbornyl Acrylate-Lactone Terpolymer

A chemically amplified positive photoresist formulated from a terpolymer incorporating a norbornyl acrylate monomer bearing a γ-lactone structure, combined with a photoacid generator, achieved a fine line/space resolution of 0.12 μm at an exposure dose of 16.3 mJ/cm² under ArF excimer laser irradiation (193 nm) [1][2]. Separately, US Patent 6,248,847B1 discloses a copolymer resin incorporating a norbornyl (meth)acrylate unit that delivers high transparency at 193 nm wavelength, increased etching resistance, enhanced adhesive strength, and an excellent resolution of 0.15 μm in practical patterning experiments [3]. The norbornyl group's high carbon-to-hydrogen (C/H) ratio contributes directly to dry etch resistance, a critical parameter in semiconductor manufacturing where aromatic moieties were traditionally required but compromise 193 nm transparency [4]. This positions norbornyl acrylate as an alicyclic building block that simultaneously delivers transparency at 193 nm and etch resistance superior to conventional acrylate resists.

193 nm photolithography Chemically amplified resist Semiconductor materials

Copolymer Optical Transparency: 95–97% Transmission Across 400–800 nm in Norbornene-Norbornenyl Acrylate Copolymers

The radical copolymerization of norbornene with norbornenyl acrylate (or bornyl acrylate) yields copolymers that exhibit high optical transparency of 95–97% across the entire visible region (400–800 nm), as established by research from the Topchiev Institute of Petrochemical Synthesis, Russian Academy of Sciences [1]. These copolymers also effectively stabilize semiconductor nanoparticles, qualifying them as promising materials for optoelectronic applications [1]. In parallel, US Patent 4,868,261 teaches that optical resins based on norbornyl acrylate or methacrylate polymers provide an excellent balance of transparency, moldability, heat resistance, and critically, low moisture absorption — outperforming poly(methyl methacrylate) (PMMA) which suffers from dimensional instability due to moisture uptake [2]. The combination of high visible transparency and moisture resistance addresses a key limitation of PMMA-based optical components.

Optoelectronics Optical polymers Transparent materials

Structural Compactness Advantage: 25% Lower Molecular Weight and Higher Density Than Isobornyl Acrylate

Acrylic acid, 2-norbornyl ester has a molecular weight of 166.22 g/mol and a measured density of 1.05 g/cm³ , whereas its closest commercial analog, isobornyl acrylate (IBOA), has a molecular weight of 208.30 g/mol — 25.3% higher — and a lower density of 0.984 g/mL at 25°C [1]. The compact, unsubstituted norbornyl cage of the target compound lacks the three methyl groups present on the isobornyl skeleton, resulting in a reduced molar volume per acrylate functionality. This translates to a higher acrylate group density per unit mass of monomer: approximately 6.02 mmol acrylate groups per gram for norbornyl acrylate versus 4.80 mmol/g for IBOA (calculated from respective molecular weights). In crosslinked network formulations, this higher functional group density enables more complete network formation at equivalent weight loadings and contributes to the higher polymer Tg observed experimentally [2].

Monomer design Structure-property relationships Polymer physics

Acrylic Acid, 2-Norbornyl Ester: High-Value Application Scenarios Supported by Quantitative Evidence


ArF (193 nm) Photoresist Monomer for Sub-0.15 μm Semiconductor Patterning

The demonstrated resolution of 0.12 μm line/space patterns at 16.3 mJ/cm² using norbornyl acrylate-lactone terpolymers [1] positions this monomer as a building block for advanced 193 nm chemically amplified photoresists. Unlike conventional acrylate resists that suffer from poor dry etch resistance, the norbornyl group's high C/H ratio provides inherent etch durability while maintaining transparency at the ArF exposure wavelength [2]. The independently verified 0.15 μm resolution from US Patent 6,248,847B1 using norbornyl (meth)acrylate copolymers further confirms the monomer's utility in achieving the sub-wavelength patterning required for 1G and 4G DRAM fabrication nodes.

High-Tg Optical Resins and Lenses With Superior Moisture Resistance

Norbornyl acrylate-based optical resins combine a polymer Tg of 100–130°C (desirably 120–130°C) [2] with low moisture absorption that outperforms poly(methyl methacrylate), as disclosed in US Patent 4,868,261 [3]. The 95–97% visible-region transparency of norbornene-norbornenyl acrylate copolymers [4] meets the clarity requirements for precision lenses, optical discs, and display components. This combination of high Tg, moisture resistance, and optical clarity directly addresses PMMA's well-known limitation of dimensional instability under humid conditions — making norbornyl acrylate the monomer of choice for optical elements in outdoor, automotive, or high-humidity environments.

Heat- and Light-Stabilized Vinyl Chloride Copolymer Compounds

US Patent 3,255,165A establishes that incorporating as little as 1–30 weight percent of bicyclo[2.2.1]hept-2-yl acrylate into vinyl chloride copolymers yields nonflammable materials with improved heat and light stability compared to unmodified PVC, without compromising heat distortion temperature [1]. At comonomer loadings of 50 weight percent or greater, the copolymers exhibit excellent optical clarity. This makes norbornyl acrylate a quantitatively validated comonomer for PVC compounders seeking to produce stabilized, flame-retardant profiles, sheets, and films for construction, automotive interior, and electrical insulation applications where thermal aging performance and fire safety are mandatory.

Optoelectronic Matrix Polymers for Nanoparticle Stabilization

Copolymers of norbornene with norbornenyl acrylate or bornyl acrylate not only deliver 95–97% transparency across the 400–800 nm range but also effectively stabilize semiconductor nanoparticles, as demonstrated by the Topchiev Institute of Petrochemical Synthesis [4]. This dual functionality — high optical clarity plus nanoparticle stabilization — enables these copolymers to serve as matrix materials in quantum dot displays, photovoltaic encapsulation layers, and light-emitting diode packaging, where simultaneous transparency and nanoscale dispersion stability are critical performance requirements.

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